molecular formula C8H11NO3 B3280200 2-Amino-4,5-dimethoxyphenol CAS No. 7107-04-2

2-Amino-4,5-dimethoxyphenol

Cat. No.: B3280200
CAS No.: 7107-04-2
M. Wt: 169.18 g/mol
InChI Key: DSRNAJDVFNETPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H11NO3. It is characterized by the presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxyphenol typically involves the reaction of 2,5-dimethoxyaniline with a suitable oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4,5-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in oxidative stress or enzyme inhibition .

Comparison with Similar Compounds

Comparison: 2-Amino-4,5-dimethoxyphenol is unique due to the presence of two methoxy groups at the 4 and 5 positions on the phenol ring. This structural feature imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4,5-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNAJDVFNETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-dimethoxyphenol
Reactant of Route 3
2-Amino-4,5-dimethoxyphenol
Reactant of Route 4
2-Amino-4,5-dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-4,5-dimethoxyphenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-4,5-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.